molecular formula C12H7Cl3N2O B3042838 N3-(2,4-dichlorophenyl)-4-chloronicotinamide CAS No. 680214-04-4

N3-(2,4-dichlorophenyl)-4-chloronicotinamide

Cat. No.: B3042838
CAS No.: 680214-04-4
M. Wt: 301.6 g/mol
InChI Key: CVNJMJNZTNXERU-UHFFFAOYSA-N
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Description

N3-(2,4-Dichlorophenyl)-4-chloronicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and a 2,4-dichlorophenyl group attached to the N3 nitrogen. Nicotinamide derivatives are critical in medicinal and agrochemical research due to their bioisosteric properties and ability to modulate biological targets. Such compounds often exhibit enhanced stability and bioavailability due to halogenation, which also influences their binding affinity to enzymes or receptors .

Properties

IUPAC Name

4-chloro-N-(2,4-dichlorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O/c13-7-1-2-11(10(15)5-7)17-12(18)8-6-16-4-3-9(8)14/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNJMJNZTNXERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,4-dichlorophenyl)-4-chloronicotinamide typically involves the reaction of 2,4-dichloroaniline with 4-chloronicotinic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N3-(2,4-dichlorophenyl)-4-chloronicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N3-(2,4-dichlorophenyl)-4-chloronicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N3-(2,4-dichlorophenyl)-4-chloronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N3-(2,4-dichlorophenyl)-4-chloronicotinamide with key analogs from the evidence, focusing on molecular structure, substituents, and applications:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Findings Reference
This compound* C₁₂H₇Cl₃N₂O 315.56 (calculated) - 4-Cl on pyridine
- N3-(2,4-Cl₂Ph)
Hypothesized agrochemical/pharmaceutical use (based on halogenated analogs) N/A
5-(2,4-Dichlorophenyl)-4-methyl-1,2,4-triazole-3-thiol C₉H₇Cl₂N₃S 260.14 - 2,4-Cl₂Ph on triazole
- Methyl, thiol
Potential herbicide/pesticide (triazole derivatives are common in agrochemistry)
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 314.59 - 4-ClPh on acetamide
- 2,6-Cl₂Ph on aryl
Diclofenac impurity; relevance in pharmaceutical quality control
N-(4-Chlorobenzylidene)-N-(2,4-dichlorophenyl)amine C₁₃H₈Cl₃N 284.57 - 2,4-Cl₂Ph amine
- 4-Cl benzylidene
Structural analog for Schiff base applications (e.g., catalysis, metal coordination)
3-(2,4-Dichlorophenyl)pyrazole C₉H₆Cl₂N₂ 213.06 - 2,4-Cl₂Ph on pyrazole Building block for heterocyclic synthesis (e.g., kinase inhibitors)

Key Structural and Functional Differences:

Backbone Diversity :

  • The target compound’s nicotinamide core (pyridine with an amide group) differs from triazoles (PI-21072), pyrazoles (PI-21080), and acetamides (). Nicotinamide derivatives often exhibit distinct electronic properties due to the pyridine ring’s electron-withdrawing nature, which may enhance metabolic stability compared to benzene-based analogs .

Substituent Positioning :

  • The 2,4-dichlorophenyl group is a common motif in agrochemicals (e.g., diuron in ) and pharmaceuticals. However, its placement on the N3 position of nicotinamide vs. the aryl ring in acetamides () or triazoles () alters steric and electronic interactions. For example, the 2,6-dichloro substitution in ’s acetamide is associated with anti-inflammatory activity, whereas 2,4-dichloro analogs may target different pathways .

Molecular Weight and Bioavailability :

  • Lower molecular weight analogs like 3-(2,4-dichlorophenyl)pyrazole (213.06 g/mol) may exhibit better membrane permeability than the target compound (315.56 g/mol), which could limit its absorption in biological systems .

Synthetic Accessibility :

  • Compounds like N-(3-chlorophenethyl)-4-nitrobenzamide () are synthesized via straightforward amide couplings, whereas nicotinamide derivatives often require regioselective halogenation, increasing synthetic complexity .

Biological Activity

N3-(2,4-dichlorophenyl)-4-chloronicotinamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological effects, structure-activity relationships, and relevant case studies, supported by research findings and data tables.

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial properties against various strains of bacteria, including Gram-positive bacteria and mycobacteria.

  • Antibacterial Efficacy :
    • In a study evaluating the activity of several related compounds, this compound demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
    • The compound was also effective against Enterococcus faecalis, including vancomycin-resistant strains .
  • Comparative Efficacy :
    • When compared to clinically used antibiotics such as ampicillin and rifampicin, this compound showed comparable or superior antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

  • Cytotoxicity Studies :
    • The compound exhibited significant cytotoxic effects on several cancer cell lines while showing minimal toxicity to primary mammalian cells. This selectivity is crucial for therapeutic applications .
    • In particular, it has been noted for its ability to induce apoptosis in cancer cells via mechanisms that may involve cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. Key observations include:

  • The introduction of halogen substituents (such as chlorine) enhances both antimicrobial and anticancer activities.
  • Variations in the phenyl ring structure significantly affect the lipophilicity and biological efficacy of the compound .

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

  • Study on Antibacterial Activity :
    • A comprehensive screening of various derivatives revealed that compounds with multiple chlorinated phenyl groups exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
  • Cytotoxicity Analysis :
    • In vitro assays demonstrated that this compound selectively inhibited cancer cell proliferation without significantly affecting normal cells, suggesting a favorable therapeutic index .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSubmicromolar activity
AntibacterialEnterococcus faecalisEffective against vancomycin-resistant strains
CytotoxicityVarious cancer cell linesSignificant cytotoxicity
SelectivityPrimary mammalian cellsMinimal toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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